molecular formula C13H14N2O3 B2847836 N-(1-cyano-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 1266898-07-0

N-(1-cyano-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B2847836
CAS RN: 1266898-07-0
M. Wt: 246.266
InChI Key: UNDGYOBJDBAMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide, also known as MDPT, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It has gained popularity in recent years as a research chemical due to its potential applications in scientific research.

Mechanism of Action

N-(1-cyano-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide is believed to exert its effects through the inhibition of dopamine and serotonin reuptake, leading to increased levels of these neurotransmitters in the brain. This can result in a range of physiological and behavioral effects, including increased energy, euphoria, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, behavior, and cognitive function, including increased alertness, focus, and sociability.

Advantages and Limitations for Lab Experiments

N-(1-cyano-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide has several advantages as a research chemical, including its relatively low cost, easy accessibility, and potential for use as a reference standard. However, it also has several limitations, including its potential for abuse and lack of long-term safety data.

Future Directions

There are several potential future directions for research involving N-(1-cyano-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide, including investigations into its interactions with other neurotransmitter systems, its potential therapeutic applications, and its effects on long-term brain function. Additionally, further studies are needed to better understand the potential risks associated with its use, particularly in the context of recreational drug use.

Synthesis Methods

N-(1-cyano-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the condensation of 3,4-methylenedioxyphenylpropan-2-one with 2-bromo-1-(cyanomethyl)propane, followed by reduction and amidation reactions. The purity of the final product can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

N-(1-cyano-2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used as a reference standard in studies investigating the effects of synthetic cathinones on the central nervous system, including their interactions with dopamine and serotonin transporters.

properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(2)10(6-14)15-13(16)9-3-4-11-12(5-9)18-7-17-11/h3-5,8,10H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDGYOBJDBAMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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